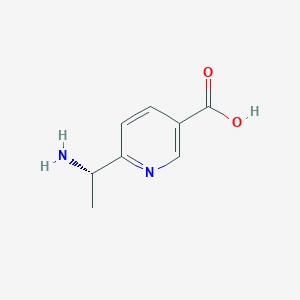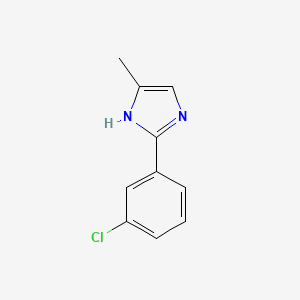
2-(3-chlorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-chlorobenzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-(3-chlorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
2-(3-chlorophenyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-chlorophenyl)-5-methyl-1H-imidazole: The position of the chlorine atom is different, potentially altering its chemical properties and interactions.
2-(3-bromophenyl)-5-methyl-1H-imidazole: Substitution of chlorine with bromine can lead to differences in reactivity and biological effects.
Uniqueness
2-(3-chlorophenyl)-5-methyl-1H-imidazole is unique due to the specific positioning of the chlorophenyl and methyl groups on the imidazole ring. This configuration can influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
InChIキー |
PODROGPCZGDXQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


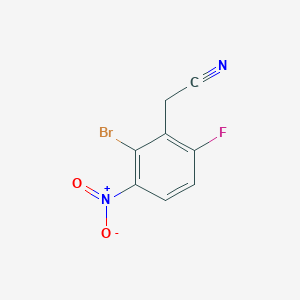
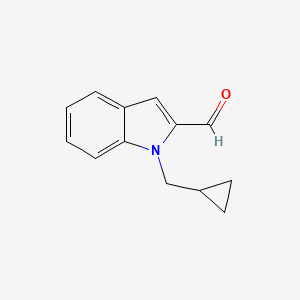
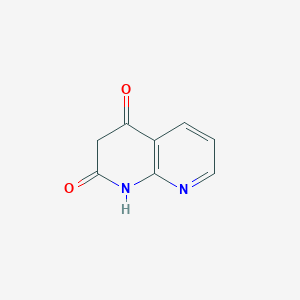
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
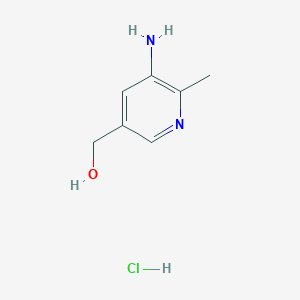

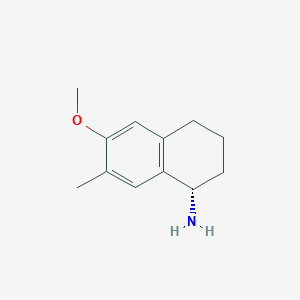
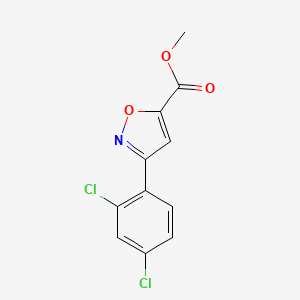
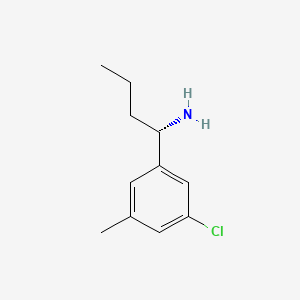
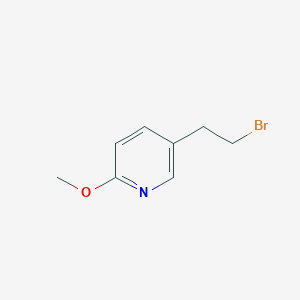

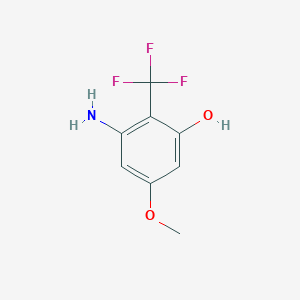
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
